Cas no 1261669-48-0 (Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate)

Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate is a specialized chemical compound featuring a picolinate core substituted with chloro and trichlorophenyl groups. Its structural configuration imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of multiple chlorine substituents enhances its stability and electrophilic properties, facilitating selective transformations. This compound serves as a versatile intermediate for constructing complex heterocyclic systems. Its well-defined molecular structure allows for precise modifications, aiding in the synthesis of bioactive molecules. Suitable for controlled reactions, it offers consistent performance in cross-coupling and functionalization processes under optimized conditions.
Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate structure
1261669-48-0 structure
Product name:Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate
CAS No:1261669-48-0
MF:C13H7Cl4NO2
MW:351.012179613113
CID:4969815

Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate
    • Inchi: 1S/C13H7Cl4NO2/c1-20-13(19)11-3-2-7(14)12(18-11)6-4-9(16)10(17)5-8(6)15/h2-5H,1H3
    • InChI Key: DRTOPLZPFZDLHU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C1C(=CC=C(C(=O)OC)N=1)Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 357
  • XLogP3: 5.2
  • Topological Polar Surface Area: 39.2

Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013026932-250mg
Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate
1261669-48-0 97%
250mg
$494.40 2023-09-03
Alichem
A013026932-500mg
Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate
1261669-48-0 97%
500mg
$790.55 2023-09-03
Alichem
A013026932-1g
Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate
1261669-48-0 97%
1g
$1475.10 2023-09-03

Additional information on Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate

Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate (CAS No. 1261669-48-0): A Comprehensive Overview

Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate (CAS No. 1261669-48-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has been extensively studied for its potential applications in drug development and medicinal chemistry. The presence of multiple halogen atoms and a picolinic acid derivative moiety makes it a promising candidate for various chemical transformations and biological assays.

The molecular structure of Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate consists of a picolinic acid backbone substituted with a methyl ester group at the 3-position and a trichlorophenyl ring at the 6-position. The introduction of chlorine atoms at the 2, 4, and 5 positions of the phenyl ring enhances its reactivity and binding affinity towards biological targets. This structural configuration has been strategically designed to optimize interactions with enzymes and receptors, making it a valuable intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focusing on halogenated aromatic compounds due to their diverse pharmacological properties. Studies have demonstrated that compounds containing multiple chlorine atoms exhibit enhanced metabolic stability and improved bioavailability compared to their non-halogenated counterparts. The incorporation of chlorine atoms into the molecular framework of Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate contributes to its stability and efficacy in biological systems.

One of the most compelling aspects of Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate is its potential role as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its utility in developing inhibitors for enzymes involved in cancer metabolism. The halogenated phenyl ring serves as an effective scaffold for designing molecules that can selectively bind to specific enzymatic sites, thereby modulating critical biological processes.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence the pharmacokinetic properties of Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate. Molecular docking studies have revealed that this compound can effectively interact with target proteins through hydrophobic and electrostatic interactions. These insights have guided the optimization of its chemical structure to improve binding affinity and reduce off-target effects.

The synthesis of Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled chemists to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex halogenated aromatic core.

In addition to its synthetic significance, Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate has shown promise in preclinical studies as a precursor for drug candidates targeting neurological disorders. The picolinic acid moiety is known to exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity. By incorporating halogen atoms into this framework, researchers aim to enhance its pharmacological profile and develop more effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The environmental impact of synthesizing halogenated compounds like Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate is also an area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices are essential for ensuring the long-term viability of pharmaceutical manufacturing processes.

The future prospects for Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate are vast and multifaceted. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. Ongoing research efforts are focused on expanding its utility in drug discovery programs across various therapeutic areas.

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